molecular formula C10H12N2O B12822497 8-Amino-1-methyl-2,3-dihydroquinolin-4(1H)-one

8-Amino-1-methyl-2,3-dihydroquinolin-4(1H)-one

Cat. No.: B12822497
M. Wt: 176.21 g/mol
InChI Key: DSCWKRWSPRAAFU-UHFFFAOYSA-N
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Description

8-Amino-1-methyl-2,3-dihydroquinolin-4(1H)-one is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an amino group at the 8th position, a methyl group at the 1st position, and a dihydroquinolinone core structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Amino-1-methyl-2,3-dihydroquinolin-4(1H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, starting from 2-aminobenzylamine and methyl acetoacetate, the compound can be synthesized through a cyclization reaction in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters would be crucial in scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

8-Amino-1-methyl-2,3-dihydroquinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The amino and methyl groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Amino-1-methyl-2,3-dihydroquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The amino group may participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound’s effects on cellular pathways and molecular targets would depend on its specific structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A parent compound with a similar core structure.

    8-Aminoquinoline: A derivative with an amino group at the 8th position.

    1-Methylquinoline: A derivative with a methyl group at the 1st position.

Uniqueness

8-Amino-1-methyl-2,3-dihydroquinolin-4(1H)-one is unique due to the combination of its functional groups and core structure. This uniqueness may contribute to its distinct chemical and biological properties compared to other quinoline derivatives.

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

8-amino-1-methyl-2,3-dihydroquinolin-4-one

InChI

InChI=1S/C10H12N2O/c1-12-6-5-9(13)7-3-2-4-8(11)10(7)12/h2-4H,5-6,11H2,1H3

InChI Key

DSCWKRWSPRAAFU-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(=O)C2=C1C(=CC=C2)N

Origin of Product

United States

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